1-bromo-2,4,4-trimethylpentane
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Overview
Description
1-Bromo-2,4,4-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a brominated derivative of 2,4,4-trimethylpentane, also known as isooctane. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4,4-trimethylpentane can be synthesized through the bromination of 2,4,4-trimethylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as N-bromosuccinimide (NBS) under light or heat to facilitate the formation of the brominated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4,4-trimethylpentane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions.
Common Reagents and Conditions
Nucleophilic Substitution (SN2): This reaction can occur with strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Nucleophilic Substitution (SN1): This reaction can occur in polar protic solvents with weak nucleophiles such as water (H2O) or alcohols (ROH).
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.
Major Products Formed
Substitution Reactions: The major products are typically alcohols, ethers, or other substituted organic compounds depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 2,4,4-trimethylpent-1-ene.
Scientific Research Applications
1-Bromo-2,4,4-trimethylpentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Chemical Engineering: It is employed in the study of reaction mechanisms and kinetics
Mechanism of Action
The mechanism of action of 1-bromo-2,4,4-trimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct displacement in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane (Isooctane): A hydrocarbon with similar structural features but without the bromine atom.
1-Bromo-2,2,4-trimethylpentane: Another brominated derivative with a different bromination pattern.
2-Bromo-2,4,4-trimethylpentane: A positional isomer with the bromine atom on a different carbon
Uniqueness
1-Bromo-2,4,4-trimethylpentane is unique due to its specific bromination pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective substitution and elimination reactions, making it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-bromo-2,4,4-trimethylpentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRARZZEXIZUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30295-24-0 |
Source
|
Record name | 1-bromo-2,4,4-trimethylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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